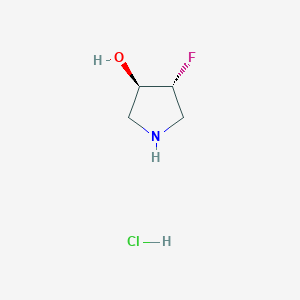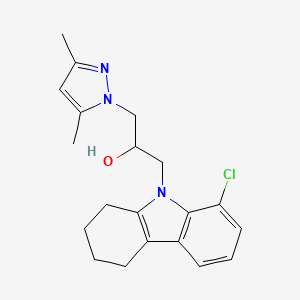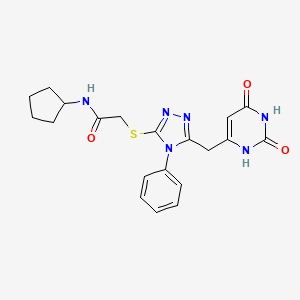
6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid is a heterocyclic aromatic compound with significant applications in various fields of scientific research. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a pyridine ring, along with a carboxylic acid functional group. This compound is known for its versatility in chemical reactions and its potential use in the synthesis of various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid typically involves the nitration of 2-methyl-5-chloropyridine followed by carboxylation. One common method includes the reaction of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine with phosphorous oxychloride and phosphorous pentachloride at elevated temperatures (around 110°C) for a couple of hours. The reaction mixture is then treated with additional portions of phosphorous pentachloride and phosphorous oxychloride, stirred, and finally poured into ice water to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: 6-Amino-2-methyl-5-nitropyridine-3-carboxylic acid.
Oxidation: 6-Chloro-2-carboxy-5-nitropyridine-3-carboxylic acid.
Applications De Recherche Scientifique
6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the carboxylic acid functional group allows it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-methyl-5-nitropyridine
- 2-Chloro-6-methyl-3-nitropyridine
- 3-Amino-2-chloro-6-picoline
Comparison: 6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biological research due to its versatile functional groups .
Propriétés
IUPAC Name |
6-chloro-2-methyl-5-nitropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-3-4(7(11)12)2-5(10(13)14)6(8)9-3/h2H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSESRTCKYVZXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)

![2-[(2-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2664202.png)


![N-(2,6-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2664207.png)


![(2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B2664215.png)

![5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B2664217.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2664221.png)
